Tert-butyl 4-(aminomethyl)benzoate
Overview
Description
Tert-butyl 4-(aminomethyl)benzoate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used as a reactant in the preparation of various chemical compounds, including benzimidazoles and analogs, which are known for their use as protein kinase inhibitors .
Mechanism of Action
Target of Action
Tert-butyl 4-(aminomethyl)benzoate is a chemical compound used as a building block in the synthesis of antifolates . Antifolates are a class of drugs that inhibit the activity of folic acid, a vitamin that is essential for cell growth and reproduction. The primary targets of antifolates are enzymes involved in the folic acid pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .
Mode of Action
This compound, as a precursor to antifolates, interacts with its targets by mimicking the structure of folic acid. This allows the compound to bind to the active sites of enzymes like DHFR and TS, inhibiting their function . The inhibition of these enzymes disrupts the synthesis of nucleotides, which are essential components of DNA and RNA. This leads to a halt in cell growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound, through its antifolate products, is the folic acid pathway. This pathway is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . By inhibiting enzymes in this pathway, the compound disrupts nucleotide synthesis, leading to a halt in DNA replication and cell division .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of the folic acid pathway . This results in a decrease in the availability of purines and pyrimidines for DNA and RNA synthesis, leading to a halt in cell growth and replication . This makes antifolates, and by extension this compound, potentially useful in the treatment of diseases characterized by rapid cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various biochemical reactions due to its aminomethyl and benzoate groups
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate: One common method involves the synthesis of tert-butyl 4-(aminomethyl)benzoate from benzyl 4-(tert-butoxycarbonyl)benzylcarbamate.
Substitution Reaction: Another method involves the substitution reaction of 4-methyl benzoic acid with chlorine to obtain 4-chloromethyl benzoic acid, followed by a reaction with potassium tert-butoxide.
Industrial Production Methods: The industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(aminomethyl)benzoate can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: The compound can be reduced using hydrogen and palladium on activated charcoal in methanol.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEJUWBZSJVVNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561183 | |
Record name | tert-Butyl 4-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107045-28-3 | |
Record name | tert-Butyl 4-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(aminomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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